
5-Isopropyl-4-methoxy-2-methylbenzaldehyde
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde typically involves the electrophilic aromatic substitution of a suitable benzene derivative. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-4-methoxy-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: 5-Isopropyl-4-methoxy-2-methylbenzoic acid.
Reduction: 5-Isopropyl-4-methoxy-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Isopropyl-4-methoxy-2-methylbenzaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of aromatic aldehydes with biological systems.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2-methylbenzaldehyde
- 5-Isopropyl-2-methylbenzaldehyde
- 4-Methoxybenzaldehyde
Uniqueness
5-Isopropyl-4-methoxy-2-methylbenzaldehyde is unique due to the presence of both isopropyl and methoxy groups on the aromatic ring, which can influence its reactivity and interaction with other molecules. This combination of functional groups makes it a valuable compound in various chemical and biological applications .
Biological Activity
5-Isopropyl-4-methoxy-2-methylbenzaldehyde is a compound of increasing interest in the field of medicinal chemistry and biological research. Its unique structure, characterized by an isopropyl group and a methoxy substituent on a benzaldehyde backbone, suggests potential biological activities that warrant detailed exploration. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its reactive aldehyde group, which allows it to participate in various biochemical reactions. The compound exhibits several modes of action:
- Nucleophilic Substitution : It can undergo nucleophilic addition reactions with amines, forming imines that are crucial intermediates in metabolic pathways.
- Oxidative Stress Modulation : Similar compounds have been shown to interact with cellular antioxidation systems, potentially influencing oxidative stress responses in cells.
- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, thereby affecting metabolic pathways and cellular functions.
Biological Activities
Research indicates that this compound has several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antifungal and antibacterial properties, similar to other benzaldehyde derivatives.
- Cytotoxicity : In vitro assays have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, indicating possible anticancer activity .
- Influence on Cell Signaling : The compound may modulate cell signaling pathways by interacting with receptors or enzymes involved in signal transduction, which could affect various cellular processes .
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Exhibited antifungal properties | |
Cytotoxicity | Inhibited growth in cancer cell lines | |
Enzyme Interaction | Affected enzyme activity in metabolic pathways |
Case Study: Anticancer Activity
A study published in Molecular Cancer Therapeutics investigated the effects of various benzaldehyde derivatives, including this compound, on MLL leukemia cells. The compound demonstrated significant cytotoxic effects with an IC50 value indicating effective inhibition of cell growth at low concentrations . This suggests its potential as a lead compound for further drug development.
Case Study: Antimicrobial Properties
Research has indicated that benzaldehydes can disrupt microbial cell membranes. A comparative analysis showed that this compound exhibited antifungal activity against Candida albicans, highlighting its potential as an antimicrobial agent .
Properties
IUPAC Name |
4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8(2)11-6-10(7-13)9(3)5-12(11)14-4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UREBGRBNUQCTAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)C(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390938 | |
Record name | 5-ISOPROPYL-4-METHOXY-2-METHYLBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105337-42-6 | |
Record name | 5-ISOPROPYL-4-METHOXY-2-METHYLBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Isopropyl-4-methoxy-2-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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